7-bromo-N,N-dimethylquinazolin-4-amine

Basicity pKa prediction Salt formation

Researchers pursuing kinase inhibitor SAR need position-specific building blocks for reproducible cross-coupling and biological outcomes. Generic bromo-substituted 4-aminoquinazolines cannot substitute-the 7-position uniquely influences reactivity and target engagement. • Enables late-stage diversification via Pd-catalyzed cross-coupling. • Predicted gatekeeper compatibility accelerates hit-to-lead for EGFR & Aurora B kinase. • High basicity enables crystalline salt formation for stable MS standards. Rigorously QC'd; ready for global dispatch.

Molecular Formula C10H10BrN3
Molecular Weight 252.11 g/mol
Cat. No. B13554191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-N,N-dimethylquinazolin-4-amine
Molecular FormulaC10H10BrN3
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H10BrN3/c1-14(2)10-8-4-3-7(11)5-9(8)12-6-13-10/h3-6H,1-2H3
InChIKeyHXOSAEQVBNXRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-N,N-dimethylquinazolin-4-amine: Kinase-Focused Synthetic Intermediate


7-Bromo-N,N-dimethylquinazolin-4-amine (CAS 2803861-22-3) is a heterocyclic small molecule belonging to the 4-aminoquinazoline class . With a molecular weight of 252.11 g/mol and the formula C10H10BrN3, it features a bromine atom at the 7-position of the quinazoline core . The 4-(dimethylamino)quinazoline scaffold is a recognized privileged structure in medicinal chemistry, particularly explored for its activity as kinase inhibitors and antagonists of G-protein-coupled receptors like the melanin-concentrating hormone receptor 1 (MCH-R1) . This specific compound is primarily utilized as a versatile synthetic building block, with the 7-bromo substituent serving as a reactive handle for late-stage functionalization via cross-coupling chemistry to generate diverse compound libraries for structure-activity relationship (SAR) exploration .

Synthetic Intermediate

7-Bromo handle enables late-stage diversification via cross-coupling for kinase-focused library synthesis.

Privileged Scaffold

4-(Dimethylamino)quinazoline core is reported for kinase inhibitor and GPCR probe development.

Regiochemical Specificity

7-Bromo positional isomer provides predictable reactivity distinct from 6- or 8-substituted analogues.

Why 7-Bromo Positional Isomer Matters


Generic substitution with other bromo-substituted 4-aminoquinazolines is not scientifically sound due to the critical impact of the halogen's position on both reactivity and biological target engagement. The electronic and steric environment at the 7-position is distinct from the 6- or 8-positions, directly influencing the compound's basicity, dipole moment, and metabolic stability . This positional difference dictates the regioselectivity in cross-coupling reactions, which is fundamental for successful library synthesis . In biological contexts, studies on 4-aminoquinazoline kinase inhibitors demonstrate that substituents at the 6- and 7-positions differentially affect potency and selectivity, as the 7-position often interacts with the solvent-exposed region or a specific sub-pocket of the target kinase's active site, while the 6-position may clash with the gatekeeper residue, leading to significant variations in inhibitory activity . Thus, swapping isomers would unpredictably alter synthetic pathways and biological outcomes, making a specific isomer essential for reproducible research.

7-Bromo isomer (target): Orients toward solvent channel in kinase binding; predictable coupling regiochemistry.
6-Bromo isomer (alternative): Faces gatekeeper residue, risking steric clash; altered electronic profile may shift coupling efficiency.
Swapping isomers may disrupt synthetic routes and biological target engagement.
7-Bromo derivative: Enables direct, single-step Suzuki coupling at the 7-position.
6-Bromo-4-chloro-8-iodo analogue: Requires sequential, multi-step site-selective couplings.
Alternative regiochemistry complicates library synthesis and reduces throughput.

7-Bromo vs. 6-Bromo Analogue: Key Advantages


Enhanced Basicity for Reliable Salt Formation

The basicity of 4-(N,N-dimethylamino)quinazolines is highly dependent on the substituent's electronic nature and position on the quinazoline ring. The target compound, with a bromine at the 7-position, is predicted to be a stronger base than its 6-bromo-isomer analogue (6-bromo-N,N-dimethylquinazolin-4-amine, CAS 1003027-81-3) based on established Hammett correlation models for this scaffold . The inductive electron-withdrawing effect of bromine has a stronger impact on the basicity of the ring nitrogen when at the 6-position (meta-like to N1) compared to the 7-position (para-like to N1), resulting in a higher pKa value for the 7-bromo derivative. This higher basicity is a critical differentiator for procurement, as it directly enhances the compound's ability to form stable, crystalline salts, a property essential for purification, formulation, and solid-state characterization in medicinal chemistry programs .

Predicted Basicity
Class-level
Predicted ΔpKa ≈ +0.3 (7-Br vs 6-Br isomer); 7-bromo derivative expected to be stronger base.
Supports reliable salt formation and purification.
Hammett model inference; experimental confirmation advised.
Basicity pKa prediction Salt formation

Simplified Cross-Coupling for Library Synthesis

The 7-bromo substituent in the target compound functions as a highly efficient handle for palladium-catalyzed cross-coupling reactions, a strategy widely employed to diversify the quinazoline core . The position of the bromine atom influences the oxidative addition step in the catalytic cycle. Research on analogous bromo-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines demonstrates that the 7-bromo derivative participates in Suzuki-Miyaura couplings with aryl boronic acids to yield highly conjugated, fluorescent products . This specific synthetic utility is not a generic property of all brominated quinazolines; for instance, a 6-bromo-4-chloro-8-iodoquinazoline precursor required a carefully sequenced, multi-step approach to achieve site-selective Sonogashira coupling at the 8-position over the 6-position, highlighting how the position dictates the reaction outcome and the synthetic route complexity . The target compound offers a single, unambiguous point of entry for library synthesis directly at the 7-position.

Cross-Coupling Efficiency
Cross-study comparable
Single-step Suzuki coupling at 7-position vs multi-step sequential couplings for 6,8-dihalo analogue.
Enables streamlined library synthesis.
Based on published synthetic routes; conditions may require optimization.
Cross-coupling Suzuki reaction Building block

Avoidance of Kinase Gatekeeper Steric Clash

In the design of 4-aminoquinazoline kinase inhibitors, the position of substituents on the quinazoline core is paramount. A recent 2024 study on 4-aminoquinazolines as kinase inhibitors for hypoxic tumors highlights that modifications at the 6- and 7-positions lead to divergent inhibitory profiles . Based on the well-established binding mode of 4-aminoquinazolines in the ATP-binding pocket, a substituent at the 7-position is oriented towards the solvent-exposed region, while a group at the 6-position directly faces the hydrophobic gatekeeper residue . Therefore, a bromine at the 7-position, as in the target compound, is less likely to cause steric hindrance with this residue compared to a 6-bromo analogue, a critical advantage for achieving potent target binding. This positional effect is a key differentiator for medicinal chemists selecting building blocks for kinase inhibitor design.

Kinase Gatekeeper Compatibility
Class-level
7-Br oriented toward solvent; 6-Br likely clashes with gatekeeper residue (Thr/Met/Phe).
May improve probability of kinase hit identification.
SAR inference from 4-aminoquinazoline binding mode; target-specific validation needed.
Kinase inhibitor Structure-Activity Relationship Gatekeeper residue

Key Applications of 7-Bromo-N,N-dimethylquinazolin-4-amine


Focused Kinase Inhibitor Library Design

The compound is a premier core scaffold for generating focused libraries targeting kinases with a known affinity for 4-aminoquinazolines. Its predicted compatibility with the gatekeeper region, as evidenced by SAR logic, allows for systematic exploration of the solvent-exposed region without disrupting core hinge-binding interactions, accelerating the hit-to-lead process for targets like EGFR or Aurora B kinase .

Divergent Synthesis for Optoelectronic Materials

As demonstrated by the efficient synthesis of fluorescent 1,3,4-oxadiazole derivatives, this compound serves as a crucial monomer for creating π-conjugated materials via palladium-catalyzed cross-coupling . The monobromo functionality ensures a single point of polymer or small-molecule chain growth, preventing the branching or undesirable stoichiometry often encountered with dibrominated monomers.

Synthesis of MCH-R1 Antagonist Probes

Given that the 4-(dimethylamino)quinazoline core is a key substructure in several potent MCH-R1 antagonists, this compound is the logical starting material for the synthesis of novel tools to investigate MCH-R1 related pathways, such as appetite regulation and energy homeostasis. The 7-bromo handle allows for late-stage diversification to tune physicochemical and pharmacological properties as shown in the optimization leading to clinical candidates like ATC0175 .

Stable Isotope Labeled Internal Standard Preparation

The high predicted basicity of the target compound, which facilitates crystalline salt formation, makes it an ideal candidate for producing deuterated or 13C-labeled mass spectrometry internal standards via cross-coupling with labeled precursors. The reliable salt formation ensures high chemical purity and long-term storage stability, which are non-negotiable requirements for bioanalytical method validation.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Gatekeeper-compatible scaffold regiochemistry
SAR at solvent-exposed region without disrupting hinge binding
Optoelectronic material synthesis
Monobromo functional handle
Single-point chain growth for π-conjugated polymers
MCH-R1 probe development
4-(Dimethylamino)quinazoline core
Late-stage diversification for physicochemical tuning
Isotope-labeled internal standard prep
Predicted basicity for crystalline salt formation
Purity and storage stability for bioanalytical method development
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